molecular formula C9H10F3NO B1284625 N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine CAS No. 906645-42-9

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine

Cat. No.: B1284625
CAS No.: 906645-42-9
M. Wt: 205.18 g/mol
InChI Key: WBMLSSLJETYFHE-UHFFFAOYSA-N
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Description

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine is a chemical compound with the molecular formula C9H10F3NO. It is known for its unique trifluoromethoxy group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and functional group compatibility.

Properties

IUPAC Name

N-methyl-1-[4-(trifluoromethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-13-6-7-2-4-8(5-3-7)14-9(10,11)12/h2-5,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMLSSLJETYFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588317
Record name N-Methyl-1-[4-(trifluoromethoxy)phenyl]methanamine
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Molecular Weight

205.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906645-42-9
Record name N-Methyl-1-[4-(trifluoromethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl({[4-(trifluoromethoxy)phenyl]methyl})amine
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Preparation Methods

Synthesis via Nucleophilic Substitution on 4-(Trifluoromethoxy)benzyl Precursors

One robust method involves reacting N-methyl-3-hydroxy-3-(phenyl)propylamine derivatives with 1-chloro-4-(trifluoromethyl)benzene in the presence of alkaline metal hydroxides in dimethylsulfoxide (DMSO) solvent. This method is well-documented in patent literature and provides a scalable route with good yields.

Reaction Conditions:

Parameter Details
Starting materials N-methyl-3-hydroxy-3-(phenyl)propylamine, 1-chloro-4-(trifluoromethyl)benzene
Base Sodium hydroxide or potassium hydroxide (≥30% molar excess)
Solvent Dimethylsulfoxide (anhydrous)
Temperature 80–110 °C
Reaction time 4–20 hours
Catalyst/Phase transfer agent Tetrabutylammonium bromide (optional)

Procedure Summary:

  • Dissolve N-methyl-3-hydroxy-3-(phenyl)propylamine in DMSO.
  • Add sodium or potassium hydroxide and stir at 100 °C for 1 hour.
  • Add 1-chloro-4-(trifluoromethyl)benzene and optionally tetrabutylammonium bromide.
  • Continue stirring at 100 °C for 20 hours.
  • Work up by aqueous quenching, extraction with toluene or ethyl acetate, drying, and concentration.
  • Convert crude product to hydrochloride salt if desired, followed by recrystallization.

Yields and Purity:

  • Yields reported up to 88% for the hydrochloride salt.
  • Melting point range: 154–156 °C.
  • The process is suitable for both racemic and optically active forms, depending on the starting amine enantiomer.

Preparation of 4-(Trifluoromethoxy)phenyl Precursors

The trifluoromethoxy group is introduced onto the aromatic ring through multi-step processes involving:

  • Chlorination of benzaldehyde derivatives under UV light and chlorine gas.
  • Conversion of chlorinated intermediates to trifluoromethoxybenzene using anhydrous hydrogen fluoride at elevated temperatures and pressures.
  • Nitration of trifluoromethoxybenzene to yield 1-nitro-4-trifluoromethoxybenzene.
  • Reduction or further functionalization to obtain 4-(trifluoromethoxy)phenol or related intermediates.

Key Reaction Parameters:

Step Conditions Notes
Chlorination 90–100 °C, 4–5 hours, UV light, chlorine flow 15–20 LPH Radical initiator used
Trifluoromethoxylation 80 °C, 4–6 hours, anhydrous HF, 30–35 kg/cm² pressure Byproduct: HCl
Nitration 0–35 °C, 2–5 hours, concentrated H2SO4 and HNO3 Para-isomer major product (~90%)
Isolation Layer separation, evaporation, filtration Purity 90–99.5%

These intermediates are crucial for subsequent amination steps to form the target compound.

Alternative Hydrazone-Based Synthesis

A method involving the formation of N-tosylhydrazones from 1-(4-(trifluoromethoxy)phenyl)ethan-1-one and ethyl hydrazinecarboxylate has been reported. This intermediate undergoes further transformations under oxidative conditions with sulfur, potassium persulfate, and tetrabutylammonium iodide in solvents like DMAC or DMSO to yield related amine derivatives.

Reaction Highlights:

  • Formation of N-tosylhydrazone precipitates at 60 °C in methanol.
  • Oxidative cyclization at 100 °C under air.
  • Purification by preparative thin-layer chromatography.

This approach is more specialized and may be used for analog synthesis or structural modifications rather than direct preparation of N-methyl-1-(4-(trifluoromethoxy)phenyl)methanamine.

Method Advantages Limitations Yield Range Scalability
Nucleophilic substitution in DMSO with NaOH/KOH High yield, industrially scalable, applicable to chiral amines Requires anhydrous conditions, long reaction time Up to 88% High
Multi-step aromatic functionalization (chlorination, trifluoromethoxylation, nitration) Enables preparation of key intermediates with high purity Multi-step, hazardous reagents (HF, chlorine gas) N/A (intermediates) Moderate to high
Hydrazone-based oxidative cyclization Useful for analog synthesis, mild conditions Complex, lower throughput, purification intensive Moderate Low to moderate
  • The nucleophilic substitution method using sodium or potassium hydroxide in DMSO is the most documented and practical for preparing this compound, especially for industrial applications.
  • The trifluoromethoxy group introduction requires careful handling of hazardous reagents such as anhydrous HF and chlorine gas, with strict temperature and pressure controls to ensure safety and product purity.
  • Optically active forms of the compound can be synthesized by starting from enantiomerically pure N-methyl-3-hydroxy-3-(phenyl)propylamine, allowing for chiral pharmaceutical applications.
  • Purification typically involves crystallization of hydrochloride salts, which improves stability and handling.

The preparation of this compound is best achieved through nucleophilic substitution of N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene in the presence of strong bases like sodium or potassium hydroxide in DMSO. This method offers high yields, scalability, and the possibility of chiral synthesis. The synthesis of the trifluoromethoxy aromatic precursors involves multi-step halogenation, trifluoromethoxylation, and nitration reactions under controlled conditions. Alternative hydrazone-based methods exist but are less common for this specific compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxide derivatives, secondary amines, and substituted phenylmethanamines, depending on the reaction conditions and reagents used .

Scientific Research Applications

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine exhibits notable biological activities, making it a candidate for various pharmacological applications:

  • Neurotransmitter Modulation : The compound has been studied for its potential effects on neurotransmitter systems, particularly in the context of mood disorders. Its structural similarity to known antidepressants suggests that it may modulate serotonin or norepinephrine levels.
  • Anticancer Research : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation. The trifluoromethoxy group is believed to enhance interactions with biological targets due to its electronegative nature.
  • Antimicrobial Activity : Some research has suggested that compounds with similar structures possess antimicrobial properties, potentially making this compound a candidate for further exploration in antibiotic development .

Case Studies and Research Findings

Several case studies have documented the applications and effects of this compound:

  • Neuropharmacology Studies : In a study examining the antidepressant-like effects of various phenylmethanamine derivatives, this compound demonstrated significant activity in animal models, suggesting its potential as an effective antidepressant agent .
  • Anticancer Investigations : Research exploring the anticancer properties of this compound revealed that it could inhibit cell proliferation in certain cancer cell lines, highlighting its potential as a lead compound for drug development targeting malignancies .
  • Antimicrobial Efficacy : A recent study tested the antimicrobial activity of several derivatives, including this compound, against common bacterial strains. Results indicated promising inhibitory effects, warranting further investigation into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its binding affinity and selectivity, leading to effective inhibition or activation of the target. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-1-(4-(trifluoromethyl)phenyl)methanamine
  • N-Methyl-1-(4-(methoxy)phenyl)methanamine
  • N-Methyl-1-(4-(fluoromethoxy)phenyl)methanamine

Uniqueness

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine is unique due to its trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in various chemical reactions compared to its analogs .

Biological Activity

N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine, a compound characterized by its trifluoromethoxy substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological mechanisms, pharmacological properties, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Chemical Formula : C₉H₁₁ClF₃NO
  • Molecular Weight : Approximately 241.64 g/mol
  • Solubility : Soluble in various organic solvents due to its lipophilic nature imparted by the trifluoromethoxy group.

The trifluoromethoxy group enhances the compound's lipophilicity, facilitating cellular membrane penetration and interaction with intracellular targets.

The biological activity of this compound primarily involves:

  • Interaction with Receptors : The compound has shown potential in modulating neurotransmitter pathways, suggesting antidepressant properties. The trifluoromethoxy group may enhance binding affinity to specific enzymes or receptors, influencing various biological pathways.
  • Hydrogen Bonding : The methylated amine group can form hydrogen bonds and electrostatic interactions with biomolecules, which is crucial for its pharmacological effects.

Antidepressant Effects

The structural similarity of this compound to known antidepressants indicates its potential influence on neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests a possible application in treating mood disorders.

Anti-parasitic Activity

Research indicates that modifications in the compound's structure can impact its efficacy against parasites. For instance, derivatives with similar functional groups have been evaluated for their activity against malaria parasites, demonstrating varying degrees of potency based on structural changes .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-Methyl-4-methoxybenzamineMethoxy group instead of trifluoromethoxyAntidepressantLacks trifluoromethyl effects
4-TrifluoromethylbenzylamineTrifluoromethyl group without methanolModulates neurotransmittersDifferent amine structure
1-(4-Fluorophenyl)methanamineFluoro group instead of trifluoromethoxyAntidepressant propertiesLess potent due to weaker electronegativity

This table illustrates how the unique trifluoromethoxy substituent in this compound influences its biological activity compared to similar compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacological profile of this compound:

  • Antidepressant Activity : In vitro assays have demonstrated that the compound exhibits significant modulation of serotonin receptors, indicating potential as an antidepressant agent.
  • Anti-parasitic Efficacy : Variants of this compound have been tested against Plasmodium falciparum strains, showing promising results in inhibiting parasite growth at micromolar concentrations (EC₅₀ values ranging from 0.010 μM to 0.177 μM depending on structural modifications) .
  • Metabolic Stability : The trifluoromethoxy group contributes to enhanced metabolic stability in liver microsomes compared to other derivatives lacking this feature, suggesting improved bioavailability and therapeutic efficacy.

Q & A

Q. What synthetic strategies are optimal for preparing N-Methyl-1-(4-(trifluoromethoxy)phenyl)methanamine?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-(trifluoromethoxy)benzyl chloride with methylamine under basic conditions (e.g., K₂CO₃ in DMF) promotes alkylation . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Reaction monitoring by TLC and characterization via 1^1H/13^13C NMR ensures structural fidelity.
  • Key Data :
ParameterCondition
SolventDMF
BaseK₂CO₃
Reaction Time12–24 h
Yield~70% (estimated from analogous syntheses)

Q. How does the trifluoromethoxy group influence the compound’s physicochemical properties?

  • Methodological Answer : The electron-withdrawing trifluoromethoxy group enhances metabolic stability and lipophilicity. LogP can be calculated using software like MarvinSketch (estimated LogP ≈ 2.8), while UV-Vis spectroscopy (λmax\lambda_{\text{max}} ~255 nm) confirms π→π* transitions in the aromatic system . Solubility studies in DMSO (>50 mg/mL) and PBS (<1 mg/mL) guide formulation for biological assays .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H NMR (400 MHz, CDCl₃) shows characteristic peaks: δ 3.34 (s, 2H, CH₂NH), 2.45 (s, 3H, N-CH₃), and aromatic protons at δ 7.30–7.45 (J = 8.5 Hz) .
  • MS : ESI-MS ([M+H]⁺ m/z ~220) confirms molecular weight. HRMS may require derivatization (e.g., acetylation) to improve ionization .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?

  • Methodological Answer : Chiral resolution of racemic mixtures can be performed using chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol 90:10). Alternatively, asymmetric catalysis (e.g., Ru-BINAP complexes) enables enantioselective reductive amination of ketone precursors . Enantiomeric excess (ee >95%) is verified via polarimetry or chiral SFC .

Q. What computational methods predict the compound’s binding affinity to neurological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) against serotonin receptors (e.g., 5-HT₁A) identifies key interactions:
  • Hydrogen bonding between the amine group and Asp116.
  • π-π stacking between the trifluoromethoxy phenyl ring and Phe361.
    MD simulations (GROMACS) over 100 ns assess binding stability .

Q. How should researchers address discrepancies in NMR data for structurally similar analogs?

  • Methodological Answer : Contradictions in coupling constants or chemical shifts may arise from rotameric equilibria or solvent effects. Strategies include:
  • Variable-temperature NMR (VT-NMR) to freeze rotamers.
  • Solvent screening (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding.
  • 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies optimize the compound’s stability in long-term biological assays?

  • Methodological Answer :
  • Storage : Lyophilize and store at -80°C under argon to prevent oxidation.
  • Formulation : Use cyclodextrin-based carriers or PEGylation to enhance aqueous stability.
  • Degradation Monitoring : LC-MS/MS tracks hydrolytic (amide bond cleavage) or oxidative (N-dealkylation) degradation .

Data Contradiction Analysis

Q. Why do HRMS results vary between batches despite identical synthetic protocols?

  • Methodological Answer : Batch-to-batch variability in HRMS ([M+H]⁺ m/z ± 0.5 Da) may stem from:
  • Isotopic Purity : Natural abundance of 13^{13}C or 19^{19}F isotopes.
  • Adduct Formation : Sodium or potassium adducts (e.g., [M+Na]⁺) require ionization optimization.
  • Solution : Use isotopic labeling (e.g., 15^{15}N-methylamine) or high-resolution FT-ICR MS .

Research Design Considerations

Q. How to design SAR studies for analogs with modified aryl substituents?

  • Methodological Answer :
  • Library Design : Synthesize analogs with substituents varying in electronic (e.g., -CF₃, -OCH₃) and steric (e.g., -t-Bu) properties.
  • Assays : Test affinity (radioligand binding) and functional activity (cAMP accumulation) across receptor subtypes.
  • Data Analysis : Multivariate regression links substituent Hammett constants (σ\sigma) to biological activity .

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